molecular formula C10H20ClN3 B12348375 [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine CAS No. 1855941-16-0

[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine

Cat. No.: B12348375
CAS No.: 1855941-16-0
M. Wt: 217.74 g/mol
InChI Key: RJYDYYXQNOSTQM-UHFFFAOYSA-N
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Description

[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1 and a propylamine group at position 5 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of isopropyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and a cooling step to control the reaction temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an isopropyl group and a propylamine group on the pyrazole ring enhances its potential for diverse chemical transformations and biological activities .

Properties

CAS No.

1855941-16-0

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-6-11-8-10-5-7-12-13(10)9(2)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H

InChI Key

RJYDYYXQNOSTQM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C(C)C.Cl

Origin of Product

United States

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